N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide
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Description
N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C14H15FN2O2 and its molecular weight is 262.284. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Anticholinesterase Activity : The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides has demonstrated significant activity toward acetylcholinesterase (AChE), suggesting potential for treating conditions like Alzheimer's disease. The study emphasizes the role of benzyloxy moiety in enhancing anti-AChE activity (Ghanei-Nasab et al., 2016).
Antituberculosis Agents : Indole-2-carboxamides have emerged as a promising class of antituberculosis agents. Modifications to the indole ring and cyclohexyl ring have shown improved activity against Mycobacterium tuberculosis and favorable pharmacokinetic properties, indicating potential for new antituberculosis therapies (Kondreddi et al., 2013).
Drug Discovery and Development
- Anticancer and Antimicrobial Activity : The synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives has shown promising in vitro anticancer activity against various cancer cells, highlighting the importance of substituent groups on the pyrimidine ring in modulating anti-proliferative activity. These findings suggest potential applications in developing new anticancer and antimicrobial agents (Gokhale et al., 2017).
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-17(13-8-19-7-10(13)15)14(18)12-6-9-4-2-3-5-11(9)16-12/h2-6,10,13,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTVWGZXMKCXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.